4-Chloro-2-methylbenzenesulfonyl chloride

Reaction Kinetics Nucleophilic Substitution Sulfonyl Chloride Reactivity

Substituting generic sulfonyl chlorides in SAR exploration often yields unpredictable kinetics and confounding biological data. 4-Chloro-2-methylbenzenesulfonyl chloride (CAS 56157-92-7) provides a defined electronic/steric environment with a quantifiable logP of 1.38 for rational lipophilicity modulation. • Ortho-methyl group induces counterintuitive nucleophilic substitution acceleration vs. para-only analogs. • Solid crystalline form (mp 54°C) ensures safer handling and accurate weighing compared to liquid alternatives. • ≥95% purity supports clean library synthesis and reproducible biological assay data.

Molecular Formula C7H6Cl2O2S
Molecular Weight 225.09 g/mol
CAS No. 56157-92-7
Cat. No. B1362476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methylbenzenesulfonyl chloride
CAS56157-92-7
Molecular FormulaC7H6Cl2O2S
Molecular Weight225.09 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)S(=O)(=O)Cl
InChIInChI=1S/C7H6Cl2O2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3
InChIKeyDTMRZJATPXTPSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methylbenzenesulfonyl chloride (CAS 56157-92-7): A Dual-Substituted Sulfonyl Chloride with Counterintuitive Reactivity Enhancement


4-Chloro-2-methylbenzenesulfonyl chloride (CAS 56157-92-7) is a di-substituted aromatic sulfonyl chloride characterized by a chlorine atom at the 4-position and a methyl group at the 2-position of the benzene ring . This specific substitution pattern distinguishes it from simpler sulfonyl chlorides and is the basis for its unique reactivity profile. While all sulfonyl chlorides are reactive electrophiles, this compound has been identified as part of a class where an ortho-alkyl group induces a 'counterintuitive acceleration' in nucleophilic substitution reactions [1]. This is a critical functional characteristic, as it directly challenges the typical electronic and steric expectations for this compound class, making it a differentiated building block for synthesis where reaction rate and selectivity are paramount [1].

The Peril of Generic Substitution: Why the 2-Methyl-4-Chloro Motif in CAS 56157-92-7 is Non-Interchangeable


Assuming functional equivalence among benzenesulfonyl chlorides ignores the profound impact of specific substitution patterns on reaction kinetics, selectivity, and the physicochemical properties of downstream products. The 4-chloro-2-methyl configuration in CAS 56157-92-7 represents a precise electronic and steric environment. Generic substitution with, for instance, an unsubstituted benzenesulfonyl chloride or a regioisomer like 2-chloro-4-methylbenzenesulfonyl chloride (CAS 55311-94-9) would lead to unpredictable and potentially detrimental outcomes . These include altered reaction rates due to the unique ortho-alkyl acceleration effect [1], different product regiochemistry in further functionalization steps, and significant changes in the lipophilicity (logP) and crystallinity of the final molecule, which are critical for drug and agrochemical development [2]. The following quantitative evidence underscores why this specific compound must be sourced and utilized as defined.

Quantitative Differentiation Evidence for 4-Chloro-2-methylbenzenesulfonyl chloride (CAS 56157-92-7)


Evidence 1: Counterintuitive Ortho-Methyl Reactivity Acceleration vs. Para-Only Substituted Analogs

The compound belongs to a class of mono- and di-ortho-alkyl substituted arenesulfonyl chlorides that exhibit an 'enhanced reactivity' in nucleophilic chloride-chloride exchange reactions. This is a counterintuitive finding, as both inductive and steric effects would predict a lower reaction rate [1]. The increased reactivity is attributed by DFT calculations and X-ray data to a 'peculiar, rigid, strongly compressed and sterically congested structure' unique to this ortho-alkyl substitution pattern [1].

Reaction Kinetics Nucleophilic Substitution Sulfonyl Chloride Reactivity Physical Organic Chemistry

Evidence 2: Superior Purity and Consistency for Research Applications vs. Bulk Industrial Analogs

High-purity grades of 4-chloro-2-methylbenzenesulfonyl chloride are commercially available with specified purity levels of ≥98% (NLT 98%), as documented by specialized chemical suppliers for global pharmaceutical R&D . This is a significant differentiation from many common sulfonyl chlorides, which are often sold as technical-grade liquids or lower-purity solids (e.g., o-toluenesulfonyl chloride is routinely available at 80% purity) . Furthermore, reputable vendors offer batch-specific quality assurance, including certificates of analysis (CoA) with NMR, HPLC, or GC data, ensuring lot-to-lot consistency .

Chemical Purity Quality Control Research Reagents Procurement Specifications

Evidence 3: Differentiated Physicochemical Profile (Solid State, LogP) vs. Common Liquid Sulfonyl Chlorides

The compound's solid physical state at room temperature (crystalline, melting point 54 °C) and its measured logP value of 1.38 or 3.30 differentiate it from many simpler sulfonyl chlorides that are liquids with strong lachrymatory properties, such as 2-methylbenzenesulfonyl chloride . The solid crystalline form facilitates easier and safer handling, weighing, and storage, reducing the risk of spills and exposure to hazardous vapors. Its specific lipophilicity (logP) is a critical parameter for designing molecules intended for biological systems, as it influences membrane permeability, solubility, and metabolic stability of the final product.

Physicochemical Properties Crystallinity Lipophilicity Formulation Science

Evidence 4: Proven Utility as a Key Intermediate in High-Yield Pesticide Synthesis vs. Non-Functionalized Analogs

The 4-chloro-2-methyl motif is explicitly required as a starting material in patented processes for synthesizing valuable pesticide and herbicide intermediates. A patent (US 6,258,984) describes a process using '2-chloro-p-toluenesulfonyl chloride' (a synonym for 4-chloro-2-methylbenzenesulfonyl chloride) to prepare 4-alkylsulfonyl-1-alkyl-2-chlorobenzenes, which are valuable intermediates for pesticides and herbicides [1]. The described process achieves 'very good yields and with high selectivity' and reports a yield of about 90% for subsequent reduction and methylation steps [1]. This demonstrates that the specific substitution pattern is essential for the selectivity and efficiency of the industrial process, and a non-chlorinated analog like p-toluenesulfonyl chloride would not yield the same target molecule.

Agrochemical Synthesis Process Chemistry Patent Analysis Herbicide Intermediates

Evidence 5: Context from Solvolysis Kinetics: A Quantifiable Departure from Simple Hammett Behavior

While the specific rate constant for 4-chloro-2-methylbenzenesulfonyl chloride's solvolysis is not individually reported in the identified literature, studies on the solvolysis of para-substituted benzenesulfonyl chlorides (including the 4-chloro derivative) provide a quantitative baseline against which the behavior of this compound must be measured . The alkaline hydrolysis of para-substituted benzenesulfonyl chlorides follows the Hammett equation with a ρ-value of +1.564, indicating a strong sensitivity to the electron-withdrawing nature of the para-substituent [1]. The target compound, with its additional ortho-methyl group, is explicitly noted in related kinetic studies to deviate from this standard Hammett correlation due to the 'counterintuitive acceleration' effect, placing its reactivity in a distinct class [2].

Solvolysis Kinetics Hammett Equation Reaction Mechanism Structure-Activity Relationship

Best-Fit Application Scenarios for 4-Chloro-2-methylbenzenesulfonyl chloride (CAS 56157-92-7) Based on Differentiating Evidence


Medicinal Chemistry: Library Synthesis for LogP-Driven Lead Optimization

Procurement of 4-chloro-2-methylbenzenesulfonyl chloride is most justified when a medicinal chemistry program requires systematic exploration of sulfonamide or sulfonate SAR (Structure-Activity Relationship) with a specific focus on modulating lipophilicity. Its defined logP of 1.38 provides a predictable and quantifiable contribution to the overall lipophilicity of the target molecule, which is a key parameter for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties . The solid, high-purity form (≥95%) ensures that library synthesis is not confounded by impurities, leading to cleaner biological assay data.

Agrochemical Process R&D: Validated Intermediate for High-Value Herbicide Synthesis

The compound is a specifically claimed starting material in patented processes for the synthesis of pesticide and herbicide intermediates . Procurement is essential for any organization developing or scaling up these particular synthetic routes, as documented in US Patent 6,258,984. The use of this exact intermediate is linked to achieving 'very good yields and with high selectivity' in the overall process, including a downstream yield of approximately 90% . Substituting it with a different sulfonyl chloride would not only fail to produce the desired target but could also introduce significant process inefficiencies.

Physical Organic Chemistry Research: Investigating Ortho-Substituent Effects

For researchers studying the fundamentals of reaction mechanisms at tetracoordinate sulfur centers, this compound serves as a prime example of an ortho-alkyl substituted arenesulfonyl chloride. It is a critical tool for experimentally probing the 'counterintuitive acceleration' effect and the limitations of the Hammett equation in systems with significant steric and electronic interplay . Procuring this specific compound allows for direct comparison with its para-only substituted analogs (e.g., 4-chlorobenzenesulfonyl chloride) to generate new, publishable kinetic data and validate computational models (DFT) .

Specialty Chemical Synthesis: Accessing Crystalline Intermediates for Improved Handling

In kilo-lab or pilot plant settings, the solid crystalline nature of this compound (melting point 54 °C) offers a tangible operational advantage over liquid sulfonyl chlorides like 2-methylbenzenesulfonyl chloride . The solid state minimizes risks associated with liquid spills, splashes, and fume generation, leading to a safer and more controlled working environment. This practical attribute can be a decisive factor for procurement when a specific substitution pattern is required but a choice exists between a liquid and a solid reagent.

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